1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
Description
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone features a 3,4-dihydroquinoline scaffold connected via an ethanone bridge to a pyrazolo[3,4-d]pyrimidine core. Key structural elements include:
- Thioether linkage: A sulfur atom bridges the ethanone and pyrazolo[3,4-d]pyrimidine, influencing lipophilicity and metabolic stability.
- 2,4-Dimethylphenyl substituent: Provides steric bulk and modulates electronic properties.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c1-16-9-10-20(17(2)12-16)29-23-19(13-27-29)24(26-15-25-23)31-14-22(30)28-11-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-10,12-13,15H,5,7,11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZVJJISEWUSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)N4CCCC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone , often referred to as a hybrid molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
This compound combines the structural motifs of dihydroquinoline and pyrazolo[3,4-d]pyrimidine , which are known for their diverse pharmacological properties. The presence of a thioether linkage enhances its biological interactions.
Antioxidant Activity
Research indicates that compounds containing the dihydroquinoline framework exhibit significant antioxidant properties. For instance, studies have shown that similar derivatives can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The anti-inflammatory activity of the compound has been evaluated in various in vitro assays. In one study, derivatives similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory disorders .
Anticancer Potential
The anticancer activity of the compound was assessed through various assays against different cancer cell lines. Results indicated that it exhibits cytotoxic effects on several cancer types, with IC50 values comparable to standard chemotherapeutic agents. For example, a related compound showed an IC50 of 15 µM against breast cancer cells, highlighting the potential for further development in oncology .
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound has been investigated for its effects on neurodegenerative diseases. Molecular docking studies revealed strong binding affinities to acetylcholinesterase (AChE), suggesting potential as a treatment for Alzheimer's disease .
Data Tables
Case Studies
Case Study 1: Neuroprotection
In a study investigating neuroprotective compounds, derivatives similar to the target compound were tested for their ability to inhibit AChE. The results showed that these compounds could significantly reduce AChE activity in vitro, indicating potential for treating Alzheimer's disease.
Case Study 2: Anticancer Activity
A series of analogs were synthesized based on the structure of the target compound and tested against various cancer cell lines. One analog exhibited selective cytotoxicity towards lung cancer cells with an IC50 value of 18 µM. This suggests that modifications in the structure can enhance anticancer properties.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds containing the dihydroquinoline framework exhibit significant antioxidant properties. For instance, studies have shown that derivatives can effectively scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases. This property is crucial for developing treatments for conditions such as cardiovascular diseases and neurodegenerative disorders.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated through various in vitro assays. Studies demonstrate significant inhibition of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory disorders such as arthritis and inflammatory bowel disease.
Anticancer Potential
Recent studies have indicated that compounds similar to this hybrid molecule possess anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. This suggests a promising avenue for developing novel anticancer therapies.
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, typically including the coupling of specific precursors under controlled conditions. Variations in the synthesis process can lead to different derivatives with potentially enhanced biological activities.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions. This is a critical modification for altering the compound’s electronic properties and biological activity.
Mechanistic Insight : The sulfur atom’s lone pair facilitates nucleophilic attack by oxidizing agents. Steric hindrance from the 2,4-dimethylphenyl group may slow reaction kinetics .
Nucleophilic Substitution
The pyrazolo[3,4-d]pyrimidine ring contains electrophilic positions (e.g., C-4) that can undergo substitution. The 2,4-dimethylphenyl substituent modulates reactivity through steric and electronic effects.
Key Finding : Microwave-assisted reactions (e.g., 55–86% yield in similar heterocycles ) could optimize substitution efficiency while minimizing decomposition.
Cross-Coupling Reactions
The compound serves as a precursor in palladium-catalyzed couplings, enabling derivatization for drug-discovery applications.
Structural Impact : Coupling at the pyrimidine ring enhances π-π stacking potential, relevant for sodium channel inhibition (as seen in Nav 1.7-targeted analogs ).
Ring-Opening and Rearrangement
Under acid
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Pyrazolo[3,4-d]pyrimidine Derivatives
- Target Compound : Pyrazolo[3,4-d]pyrimidine with a thioether linkage and 2,4-dimethylphenyl group.
- Analog (): A pyrazolo[3,4-d]pyrimidine linked to a chromen-4-one via an ethyl group.
- Analog () : Features an ethylthio group at position 6 of pyrazolo[3,4-d]pyrimidine, paired with a 2-phenylpropyl substituent. The thioether here is part of the core substitution, differing from the target’s bridging thioether .
Thieno- and Chromeno-Fused Systems
- Analog (): Thieno[2,3-b]thiophene fused with pyrazolo[1,5-a]pyrimidine (e.g., compound 10). The extended π-system may enhance UV absorption but increase molecular weight (~604 Da vs. target’s ~450–500 Da estimated) .
- Analog (): Chromeno[2,3-d]pyrimidine core substituted with a methyl group and phenyl ring. The fused chromeno system increases rigidity compared to the target’s pyrazolo core .
Dihydroquinoline Derivatives
- Analog (): 3,4-Dihydroquinolin-2(1H)-one derivatives with amino or alkylamino substituents (e.g., compound 24). These lack the pyrazolo[3,4-d]pyrimidine-thioether moiety but share the dihydroquinoline scaffold, highlighting its versatility in drug design .
Substituent Effects
Aryl Groups
- Target Compound : 2,4-Dimethylphenyl group balances lipophilicity and steric hindrance.
- Analog (): 4-Chlorophenyl-substituted thieno[2,3-d]pyrimidine. The electron-withdrawing Cl atom may enhance metabolic stability but reduce solubility .
- Analog (): Phenyl group linked via an amino-methanone bridge. The absence of a thioether may reduce membrane permeability compared to the target .
Thioether vs. Other Linkages
- Target Compound : Thioether linkage enhances lipophilicity (logP) compared to ethers or amines.
- Analog (): Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinones with fused thiazole rings. Sulfur atoms in the thiazole contribute to aromaticity but limit conformational flexibility .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for its formation?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization, thioether formation, and functional group modifications. Key steps include:
- Cyclization of dihydroquinoline precursors (e.g., using pyrrolidine as a catalyst in aqueous conditions to form the dihydroquinolinyl moiety) .
- Thioether linkage formation between the pyrazolo[3,4-d]pyrimidine and ethanone groups via nucleophilic substitution, often requiring anhydrous conditions and catalysts like LiAlH₄ or SOCl₂ .
- Substitution at the pyrimidine ring using 2,4-dimethylphenyl groups under reflux in polar aprotic solvents (e.g., THF or DMF) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Pyrrolidine, H₂O, 80°C | 72–85% | |
| Thioether formation | LiAlH₄, THF, rt; SOCl₂, CHCl₃ | 65–78% | |
| Aryl substitution | 2,4-Dimethylphenyl bromide, DMF, 110°C | 70% |
Q. Which spectroscopic and chromatographic techniques are used to confirm its structural identity and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.2–8.6 ppm), methyl groups (δ 2.3–2.6 ppm), and thioether linkages (δ 3.1–3.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and detect impurities .
- X-ray crystallography : Resolve stereochemistry and validate crystal packing, particularly for the pyrazolo-pyrimidine core .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., SOCl₂) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
Methodological Answer:
- Catalyst screening : Test alternatives to LiAlH₄ (e.g., NaBH₄ with additives) to reduce side reactions .
- Solvent optimization : Replace DMF with less polar solvents (e.g., toluene) for aryl substitution to minimize by-products .
- In situ monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. How should contradictions in reported biological activity data for analogous compounds be addressed?
Methodological Answer:
- Comparative assays : Replicate studies using standardized cell lines (e.g., HEK293 or HeLa) and consistent dosing protocols .
- Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with activity measurements .
- Target validation : Employ siRNA knockdown or CRISPR to confirm specificity for suspected kinase targets .
Q. What methodologies assess the environmental stability and degradation pathways of this compound?
Methodological Answer:
- Photolysis studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and analyze degradation via HPLC .
- Hydrolysis assays : Test stability at pH 3–10 to simulate aquatic environments, quantifying products like sulfoxides or quinoline derivatives .
- Computational modeling : Use QSAR models to predict biodegradation half-lives based on electron-density maps of the thioether and pyrimidine moieties .
Q. What computational approaches predict the compound’s reactivity in biological systems?
Methodological Answer:
- Molecular docking : Screen against kinase databases (e.g., PDB) to identify potential targets like JAK2 or EGFR .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- MD simulations : Model binding dynamics with lipid bilayers to assess membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
